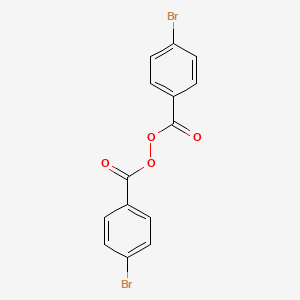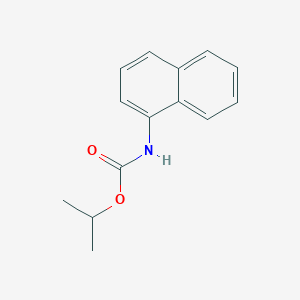
Bis(4-bromobenzoyl) peroxide
Vue d'ensemble
Description
Bis(4-bromobenzoyl) peroxide: is an organic peroxide compound with the chemical formula (C7H4BrCO)2O2. It is a white crystalline solid that is used primarily as a radical initiator in polymerization reactions. The compound is known for its ability to decompose easily, generating free radicals that can initiate various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(4-bromobenzoyl) peroxide can be synthesized through the reaction of 4-bromobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining the desired reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-bromobenzoyl) peroxide primarily undergoes radical decomposition reactions. Upon heating or exposure to light, the peroxide bond breaks, forming two 4-bromobenzoyl radicals. These radicals can then participate in various chemical reactions, including:
Oxidation: The radicals can oxidize other compounds, converting them into their corresponding oxides.
Substitution: The radicals can substitute hydrogen atoms in organic molecules, forming new carbon-carbon or carbon-oxygen bonds.
Common Reagents and Conditions:
Reagents: Common reagents used in reactions with this compound include hydrogen peroxide, sodium hydroxide, and various organic solvents.
Conditions: Reactions typically occur under controlled temperatures (often below 50°C) and in the absence of light to prevent premature decomposition.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include brominated organic compounds and various oxidized derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(4-bromobenzoyl) peroxide is widely used as a radical initiator in polymerization reactions, particularly in the synthesis of polystyrene and other vinyl polymers. Its ability to generate free radicals makes it valuable in studying radical-mediated processes.
Biology and Medicine: In biological research, this compound is used to study the effects of oxidative stress on cells. It serves as a model compound for investigating the mechanisms of radical-induced cellular damage and the protective effects of antioxidants.
Industry: In the industrial sector, this compound is used in the production of various polymers and resins. Its role as a radical initiator helps in controlling the polymerization process, leading to materials with desired properties.
Mécanisme D'action
The mechanism of action of bis(4-bromobenzoyl) peroxide involves the homolytic cleavage of the peroxide bond, generating two 4-bromobenzoyl radicals. These radicals can then initiate chain reactions by abstracting hydrogen atoms from other molecules, leading to the formation of new radicals and propagation of the reaction. The molecular targets and pathways involved depend on the specific substrates and reaction conditions.
Comparaison Avec Des Composés Similaires
Benzoyl peroxide: Similar in structure but lacks the bromine atoms. It is also used as a radical initiator and in acne treatment.
Bis(2,4-dichlorobenzoyl) peroxide: Contains chlorine atoms instead of bromine and has similar applications in polymerization reactions.
Uniqueness: Bis(4-bromobenzoyl) peroxide is unique due to the presence of bromine atoms, which can influence the reactivity and stability of the compound. The bromine atoms can also participate in additional chemical reactions, providing versatility in synthetic applications.
Propriétés
IUPAC Name |
(4-bromobenzoyl) 4-bromobenzenecarboperoxoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O4/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLGGYYBMQTCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497137 | |
| Record name | (4-bromobenzoyl) 4-bromobenzenecarboperoxoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1712-82-9 | |
| Record name | (4-bromobenzoyl) 4-bromobenzenecarboperoxoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048434.png)

![Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]-](/img/structure/B3048437.png)
